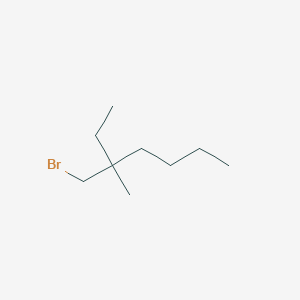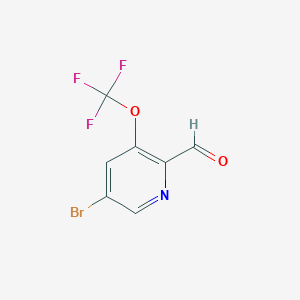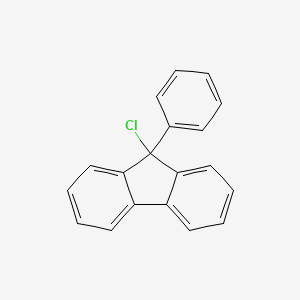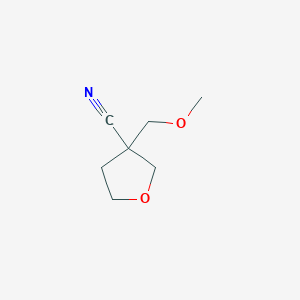
Methyl 2-(2,4-dichlorophenyl)-3-(dimethylamino)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2,4-dichlorophenyl)-3-(dimethylamino)acrylate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a dichlorophenyl group, a dimethylamino group, and an acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,4-dichlorophenyl)-3-(dimethylamino)acrylate typically involves the reaction of 2,4-dichlorobenzaldehyde with dimethylamine and methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a base or an acid to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies such as flow reactors and automated systems ensures efficient and consistent production. Quality control measures are implemented to monitor the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2,4-dichlorophenyl)-3-(dimethylamino)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
Methyl 2-(2,4-dichlorophenyl)-3-(dimethylamino)acrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of Methyl 2-(2,4-dichlorophenyl)-3-(dimethylamino)acrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2,4-dichlorophenyl)-3-(dimethylamino)propanoate
- Methyl 2-(2,4-dichlorophenyl)-3-(dimethylamino)butanoate
- Methyl 2-(2,4-dichlorophenyl)-3-(dimethylamino)pentanoate
Uniqueness
Methyl 2-(2,4-dichlorophenyl)-3-(dimethylamino)acrylate is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Propriétés
Formule moléculaire |
C12H13Cl2NO2 |
|---|---|
Poids moléculaire |
274.14 g/mol |
Nom IUPAC |
methyl (E)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C12H13Cl2NO2/c1-15(2)7-10(12(16)17-3)9-5-4-8(13)6-11(9)14/h4-7H,1-3H3/b10-7+ |
Clé InChI |
YEOQGAYSULFKNP-JXMROGBWSA-N |
SMILES isomérique |
CN(C)/C=C(\C1=C(C=C(C=C1)Cl)Cl)/C(=O)OC |
SMILES canonique |
CN(C)C=C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one](/img/structure/B13153012.png)




![5,5,7-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B13153046.png)
![6-(Trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B13153053.png)

![4',5-Difluoro-[1,1'-biphenyl]-2-ol](/img/structure/B13153056.png)
![Methyl 7-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13153071.png)


